Bpiq-i - 174709-30-9

Bpiq-i

Catalog Number: EVT-288954
CAS Number: 174709-30-9
Molecular Formula: C16H12BrN5
Molecular Weight: 354.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bisphosphonates (BPs) are a class of drugs that have been widely used to prevent bone resorption in various skeletal disorders. They have a high affinity for calcium and are known for their selective targeting of bone-resorbing osteoclasts. BPs can be categorized into two classes based on their intracellular mechanisms of action: simple BPs and nitrogen-containing BPs. The former induces osteoclast apoptosis through the conversion into toxic ATP analogues, while the latter inhibits FPP synthase, an enzyme in the mevalonate pathway, leading to the production of toxic metabolites and disruption of protein prenylation necessary for osteoclast function1.

Applications in Various Fields

Cancer Therapy

BPIQ, a novel synthetic quinoline derivative, has shown promising results in the fight against cancer. Studies have demonstrated its efficacy in inhibiting the growth and inducing mitochondrial apoptosis in lung cancer cells both in vitro and in a zebrafish xenograft model. BPIQ's mechanism involves the induction of G2/M-phase arrest and apoptosis through the modulation of cell cycle and apoptotic proteins. Specifically, it down-regulates pro-survival proteins like XIAP and survivin while up-regulating pro-apoptotic proteins such as Bad and Bim3.

In the context of retinoblastoma, a common childhood intraocular malignant tumor, BPIQ has been found to significantly inhibit cell growth and induce apoptosis through the increase of intracellular reactive oxygen species (ROS) and DNA damage. The compound's ability to modulate ROS levels and DNA damage pathways suggests its potential as a chemotherapeutic or chemopreventive agent for retinoblastoma treatment4.

Furthermore, BPIQ has been investigated for its anti-proliferative effects on human hepatocellular carcinoma cells. It induces ER stress and apoptosis, down-regulating pro-survival proteins and modulating ER stress-related proteins such as GRP78, IRE1α, Chop, and calnexin. This indicates that BPIQ's anti-cancer effects may also involve the regulation of ER stress response, making it a candidate for further exploration in hepatocellular carcinoma therapy5.

Biosensing

While not directly related to BPIQ, research on black phosphorus (BP) has revealed its potential in biosensing applications. BP-based field-effect transistor (FET) biosensors have been developed using few-layer BP nanosheets. These biosensors demonstrate high sensitivity and selectivity towards biomolecules like human immunoglobulin G, showcasing the versatility of BP in the field of biosensing6.

Future Directions
  • Further Elucidating ErbB's Role: Future research could focus on identifying the specific ErbB receptor subtypes involved in bicarbonate reabsorption regulation and characterizing their downstream signaling pathways in greater detail [, ]. This could involve using genetic approaches to selectively knock down or overexpress specific ErbB receptors in kidney cells and examining the effects on bicarbonate transport in the presence and absence of BPIQ-I.

  • Exploring Therapeutic Potential: Given the role of ErbB receptors in various diseases, including cancer, further exploration of BPIQ-I's effects on other tissues and disease models could reveal novel therapeutic avenues [, ].

PD168393

Compound Description: PD168393 is a highly selective, irreversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. It works by covalently binding to a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR, thus preventing its activation. PD168393 exhibits potent antitumor activity in various cancer models. [, ]

Relevance: Both PD168393 and BPIQ-I are identified as inhibitors of receptor tyrosine kinases (RTKs), specifically targeting the erbB family, which includes EGFR. [, ] Although their exact binding mechanisms differ, both compounds ultimately prevent RTK activation by interfering with ATP binding. These studies suggest that both BPIQ-I, like PD168393, likely shares structural similarities with ATP or exhibits similar chemical properties allowing it to interact with the ATP-binding site of erbB RTKs.

Genistein

Compound Description: Genistein is a naturally occurring isoflavone found in soybeans, acting as a broad-spectrum tyrosine kinase inhibitor. It inhibits various tyrosine kinases, including receptor tyrosine kinases and non-receptor tyrosine kinases. Genistein displays a wide range of biological activities, including anti-cancer, antioxidant, and estrogenic effects.

Relevance: The research highlights genistein's role as a broad-spectrum tyrosine kinase inhibitor, effectively reducing CO2-stimulated bicarbonate reabsorption (JHCO3). This effect points towards the involvement of a tyrosine kinase in the CO2 signaling pathway. Further experiments using more selective inhibitors like BPIQ-I and PD168393 helped pinpoint the specific type of tyrosine kinase involved. Hence, genistein serves as a broader class representative, while BPIQ-I provides more targeted inhibition within the tyrosine kinase family.

PP2

Compound Description: PP2 is a selective inhibitor of Src family kinases, a group of non-receptor tyrosine kinases involved in various cellular processes, including cell growth, proliferation, and differentiation. It shows high affinity for Src family kinases while also inhibiting other tyrosine kinases like Bcr-Abl and Kit at higher concentrations.

Relevance: Unlike BPIQ-I and PD168393, PP2 did not affect CO2-induced JHCO3 stimulation. This finding suggests that the specific tyrosine kinase involved in CO2 sensing and regulation of bicarbonate reabsorption is unlikely to be a member of the Src family, Bcr-Abl, or Kit. This differentiation highlights the structural and target specificity of BPIQ-I compared to PP2.

Synthesis Analysis

The synthesis of Bpiq-i involves several critical steps that begin with the formation of the quinoline core. The general procedure includes:

  1. Starting Materials: The synthesis typically begins with specific anilines and substituted quinolines.
  2. Reflux Conditions: The reaction is carried out in ethanol with the addition of hydrochloric acid under reflux conditions, which helps facilitate the formation of the quinazoline structure.
  3. Purification: After the reaction completes, the product is purified through recrystallization from ethanol, yielding a crystalline solid with high purity .

The detailed synthetic route can involve multiple steps and specific reaction conditions tailored to optimize yield and purity.

Molecular Structure Analysis

Bpiq-i features a complex molecular structure characterized by its quinazoline core. The structural formula can be represented as follows:

  • Chemical Formula: C15_{15}H12_{12}N4_{4}
  • Molecular Weight: Approximately 252.28 g/mol

The molecular structure includes:

  • A quinazoline ring system
  • Substituents that enhance its biological activity

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of Bpiq-i, providing detailed insights into its molecular configuration .

Chemical Reactions Analysis

Bpiq-i participates in various chemical reactions primarily related to its role as a kinase inhibitor. Key reactions include:

  • Inhibition of Tyrosine Kinase Activity: Bpiq-i effectively inhibits the phosphorylation of tyrosine residues on the epidermal growth factor receptor, which is crucial for signal transduction in cancer cells.
  • Cellular Mechanisms: The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and activation of caspases .

These reactions underscore Bpiq-i's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action for Bpiq-i primarily revolves around its ability to inhibit the epidermal growth factor receptor's tyrosine kinase activity. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. Key points include:

  • Apoptosis Induction: By inhibiting tyrosine kinase activity, Bpiq-i triggers apoptotic pathways, leading to programmed cell death in cancer cells.
  • Mitochondrial Pathways: The compound has been shown to activate mitochondrial apoptosis pathways, which involve changes in mitochondrial membrane potential and release of pro-apoptotic factors like cytochrome c .

This dual action contributes significantly to its efficacy as an anti-cancer agent.

Physical and Chemical Properties Analysis

Bpiq-i exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light to prevent degradation.

These properties are essential for its application in laboratory settings and therapeutic formulations .

Applications

Bpiq-i has significant potential applications, particularly in cancer therapy:

  • Targeted Cancer Therapy: Due to its specificity for the epidermal growth factor receptor, Bpiq-i can be utilized in targeted therapies for cancers that overexpress this receptor.
  • Research Tool: It serves as a valuable tool for studying signaling pathways involved in cancer progression and apoptosis.

Ongoing research aims to further elucidate its efficacy and safety profile in clinical settings, potentially leading to new treatment options for patients with resistant forms of cancer .

Introduction to BPIQ-I: Chemical Identity and Historical Context

Structural Characterization of BPIQ-I

Molecular Formula and IUPAC Nomenclature [3] [5] [7]

BPIQ-I possesses a defined molecular formula of C₁₆H₁₂BrN₅ and a molecular weight of 354.20 g/mol. Its systematic IUPAC name is 8-[(3-Bromophenyl)amino]-3-methyl-3H-imidazo[4,5-g]quinazoline. This nomenclature precisely describes its core quinazoline ring system fused with an imidazole ring, substituted at the 8-position by a 3-bromoanilino group and at the 3-position by a methyl group. The compound is identified by the CAS Registry Number 174709-30-9. Its canonical SMILES representation is CN1C=NC2=CC3=C(NC4=CC=CC(Br)=C4)N=CN=C3C=C21, accurately capturing the connectivity and stereochemistry essential for its biological activity.

Table 1: Fundamental Molecular Properties of BPIQ-I

PropertyValue
Molecular FormulaC₁₆H₁₂BrN₅
Molecular Weight354.20 g/mol
CAS Registry Number174709-30-9
IUPAC Name8-[(3-Bromophenyl)amino]-3-methyl-3H-imidazo[4,5-g]quinazoline
Canonical SMILESCN1C=NC2=CC3=C(NC4=CC=CC(Br)=C4)N=CN=C3C=C21

Key Functional Groups and Pharmacophore Analysis

The inhibitory potency of BPIQ-I stems from synergistic interactions mediated by its distinct pharmacophoric elements:

  • Quinazoline-Imidazole Fused Core: This planar, electron-rich heteroaromatic system facilitates critical π-π stacking interactions within the hydrophobic ATP-binding cleft of EGFR [8].
  • 3-Bromoanilino Substituent: Positioned at C8 of the quinazoline, the bromine atom provides substantial lipophilicity and steric bulk, enhancing binding affinity through hydrophobic contacts and potentially influencing selectivity. The anilino nitrogen acts as a key hydrogen bond donor to backbone residues in the kinase hinge region, a feature indispensable for ATP-competitive inhibition [8].
  • N3-Methyl Group: The methyl group on the imidazole nitrogen contributes to solubility modulation and sterically defines the orientation within the binding pocket.
  • Ring Nitrogens: Multiple sp²-hybridized nitrogens within the core (e.g., N1 of quinazoline) serve as hydrogen bond acceptors, crucial for forming complementary interactions with key amino acids like Thr 766 and Met 769 in EGFR [2] [8].

Pharmacophore modeling, integrating both ligand-based and structure-based approaches, identifies BPIQ-I as presenting:

  • A hydrophobic aromatic feature (bromophenyl ring),
  • A hydrogen bond donor feature (anilino -NH-),
  • Hydrogen bond acceptor features (quinazoline and imidazole nitrogens), and
  • An aromatic ring feature (fused bicyclic system) [2] [6] [8].

QSAR analyses of kinase inhibitors, like the extensive study on Aurora Kinase B inhibitors, underscore the significance of specific topological pharmacophore relationships relevant to BPIQ-I. Descriptors such as fsp3Csp2N5B (frequency of sp²-N atoms 5 bonds from sp³-C) and da_lipo_5B (lipophilic atoms near H-bond donor/acceptors) highlight the critical spatial arrangement of lipophilic and polar groups observed in BPIQ-I's structure [2]. The precise distance between the hydrogen-bond-donating anilino group and the lipophilic bromine atom is critical for optimal target engagement.

Historical Development of Quinazoline-Derived Kinase Inhibitors

Evolution of EGFR Tyrosine Kinase Inhibitors (TKIs)

The development of EGFR TKIs marks a paradigm shift in targeted cancer therapy. First-generation agents (Gefitinib, Erlotinib) featured anilinoquinazoline cores, establishing the foundational pharmacophore: the quinazoline moiety binding the ATP site, the C4-anilino group occupying a hydrophobic pocket, and solubilizing side chains. While effective, limitations emerged with resistance mutations (notably T790M). Second-generation inhibitors (Afatinib, Dacomitinib) incorporated covalent-binding acrylamide groups targeting Cys 797, offering activity against resistant forms but with increased toxicity. Third-generation inhibitors (Osimertinib) combined mutant selectivity (T790M, L858R) with reduced wild-type EGFR inhibition to improve therapeutic index. Throughout this evolution, the quinazoline scaffold remained central, continuously optimized for potency, selectivity, and pharmacokinetics [9].

Table 2: Key Pharmacophoric Features in Quinazoline-Derived EGFR Inhibitors

GenerationExamplesCore ScaffoldKey Pharmacophoric ModificationsPrimary Limitation Addressed
FirstGefitinib, ErlotinibAnilinoquinazolineMorpholino-/acrylamido- propoxy solubilizing chainsSensitivity to activating mutations
SecondAfatinibAnilinoquinazolineCovalent acrylamide warhead (Cys 797 binding)T790M resistance
ThirdOsimertinibPyrimido-indoleMutant-selective aniline (pyrimidine) + acrylamideT790M resistance & wild-type toxicity
BPIQ-IPD 159121Imidazoquinazoline3-Bromoanilino + fused imidazole ringPreclinical potency probe

Rational Design of BPIQ-I as a Targeted Therapeutic Agent [8]

BPIQ-I emerged from systematic structure-activity relationship (SAR) explorations focused on the quinazoline scaffold. Its design specifically exploited key structural insights:

  • Fused Imidazole Ring: Replacing the traditional C6,C7 positions of the quinazoline with a fused imidazole ring (forming the imidazo[4,5-g]quinazoline system) increased planarity and rigidity. This modification potentially enhances π-stacking interactions within the ATP-binding pocket and alters the electron density profile, influencing hydrogen bonding capacity.
  • Meta-Brominated Anilino Group: Positioning a bromine atom at the meta-position of the aniline substituent was a strategic choice. Bromine offers a favorable balance of steric bulk and lipophilicity compared to chlorine or fluorine, potentially filling a specific hydrophobic sub-pocket more effectively and improving binding affinity compared to simpler anilino analogues. Computational modeling and structure-based pharmacophore generation likely guided this optimization to maximize van der Waals contacts [6] [8].
  • ATP-Competitive Mechanism: BPIQ-I was explicitly designed as a potent ATP-competitive inhibitor. Biochemical assays confirmed its mechanism, competing with ATP for binding to the catalytic site of the EGFR tyrosine kinase domain, thereby blocking autophosphorylation and downstream signaling [3] [7]. Its design aimed for high intrinsic potency, reflected in its low nanomolar IC₅₀ values in enzymatic assays.

The primary objective behind BPIQ-I's synthesis was likely as a preclinical tool compound rather than a direct clinical candidate. It served to probe the SAR limits of the imidazoquinazoline scaffold and validate the importance of specific pharmacophore features (like the meta-halogenated aniline) for achieving high-affinity EGFR inhibition. Its characterized anti-proliferative effects in cell lines (e.g., EC₅₀ = 6.5 µM in SKOV-3 cells [3] [7]) provided proof-of-concept for the scaffold's biological activity. BPIQ-I exemplifies the application of structure-based pharmacophore modeling in kinase inhibitor design, where understanding the spatial and electronic requirements of the target binding site directly informs the introduction of specific functional groups and ring systems [6] [8].

Properties

CAS Number

174709-30-9

Product Name

Bpiq-i

IUPAC Name

N-(3-bromophenyl)-3-methylimidazo[4,5-g]quinazolin-8-amine

Molecular Formula

C16H12BrN5

Molecular Weight

354.20 g/mol

InChI

InChI=1S/C16H12BrN5/c1-22-9-20-14-6-12-13(7-15(14)22)18-8-19-16(12)21-11-4-2-3-10(17)5-11/h2-9H,1H3,(H,18,19,21)

InChI Key

YAMAGACQNDAKFB-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br

Synonyms

8-((3-bromophenyl)amino)-3-methyl-3H-imidazo(4,5-g)quinazoline
BPIQ-I

Canonical SMILES

CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.